1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid
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Overview
Description
1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid is a chemical compound with the molecular formula C9H11N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)piperazin-2-one typically involves the reaction of pyridine with piperazine under specific conditions. One common method is the acylation of pyridine with piperazine in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a highly pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(Pyridin-2-yl)piperazin-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 1-(Pyridin-2-yl)piperazin-2-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as an antagonist or agonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:
1-(2-Pyrimidinyl)piperazine: A piperazine derivative known for its use as an antagonist of the α2-adrenergic receptor.
1-(2-Pyridyl)piperazine: Another piperazine derivative used as a reagent in chemical analysis.
The uniqueness of 1-(Pyridin-2-yl)piperazin-2-one lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.C2HF3O2/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;3-2(4,5)1(6)7/h1-4,10H,5-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUIWTSLIBWXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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